

Application Notes and Protocols for XCT-790

Administration in Animal Studies

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Compound of Interest

Compound Name: *ERR α Inverse Agonist 1*

Cat. No.: *B15145478*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of XCT-790, a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERR α). This document outlines detailed protocols for various administration routes, summarizes key quantitative data from animal studies, and illustrates the compound's relevant signaling pathways.

Introduction

XCT-790 is a widely used research tool for investigating the physiological and pathological roles of ERR α . However, it is crucial to recognize that XCT-790 also functions as a potent mitochondrial uncoupler, a mechanism that is independent of its action on ERR α .^{[1][2]} This dual activity leads to the depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^{[1][2][3]} Therefore, careful consideration of these two distinct mechanisms of action is essential when interpreting experimental outcomes.

Data Presentation: In Vivo Studies Overview

The following table summarizes quantitative data from various animal studies that have utilized XCT-790. This information can serve as a guide for dose selection and study design.

Animal Model	Administration Route	Dosage	Frequency	Vehicle	Key Findings
BALB/c nude mice (xenograft)	Intraperitoneal (IP)	2.5 mg/kg	3 times a week for 4 weeks	DMSO	Synergistic anticancer effect with gemcitabine. [4]
BALB/c mice (xenograft)	Intravenous (IV)	4 mg/kg	Every 3 days for 3 weeks	Not specified	Inhibited tumor growth and angiogenesis. [5]
Immunocompromised mice (xenograft)	Not specified	2.5 mg/kg	Daily for 21 days	Vehicle	Significant tumor growth reduction.
Animal model of spinal cord injury	Intraperitoneal (IP)	0.48 mg/kg	Daily for 4 weeks	10 mM DMSO	Reduced expression of angiogenic factors.

Experimental Protocols

1. Preparation of XCT-790 for In Vivo Administration

XCT-790 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo delivery. Below are protocols for preparing a suspended solution for oral or intraperitoneal administration and a solution for intravenous administration.

a) Suspended Solution for Oral and Intraperitoneal (IP) Injection

This protocol yields a 1.67 mg/mL suspended solution.[\[5\]](#)

Materials:

- XCT-790 powder

- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

Procedure:

- Prepare a stock solution of XCT-790 in DMSO at a concentration of 16.7 mg/mL.
- To prepare 1 mL of the final working solution, add 100 μ L of the XCT-790 DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly until a homogenous solution is formed.
- Add 50 μ L of Tween-80 to the mixture and mix again.
- Finally, add 450 μ L of saline to bring the total volume to 1 mL.
- Vortex the solution vigorously to ensure a uniform suspension. It is recommended to prepare this solution fresh on the day of use.

b) Solution for Intravenous (IV) Injection

For intravenous administration, a clear, particle-free solution is essential. While a specific validated protocol for an IV solution of XCT-790 was not found in the search results, a common approach for poorly soluble compounds involves using a co-solvent system. The following is a general protocol that can be adapted and validated for XCT-790.

Materials:

- XCT-790 powder
- DMSO
- PEG300 or Solutol HS 15

- Sterile saline or 5% dextrose solution (D5W)

Procedure:

- Dissolve XCT-790 in a minimal amount of DMSO to create a concentrated stock solution.
- In a separate sterile tube, mix the co-solvent (e.g., PEG300) with the aqueous vehicle (saline or D5W) at a predetermined ratio (e.g., 10-40% co-solvent).
- Slowly add the XCT-790/DMSO stock solution to the co-solvent/aqueous mixture while vortexing to prevent precipitation.
- Visually inspect the final solution for any precipitates. If necessary, the solution can be filtered through a 0.22 μm sterile filter.
- The final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total injection volume, to avoid toxicity.

2. Stability and Storage

- Powder: Store XCT-790 powder at -20°C for up to 3 years.
- Stock Solutions in DMSO: For long-term storage, it is recommended to aliquot and store stock solutions at -80°C , where they are stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.^[5] Avoid repeated freeze-thaw cycles.^[5]

3. Administration Routes

a) Intraperitoneal (IP) Injection

- Restrain the animal appropriately. For mice, this can be done by scruffing the neck and securing the tail.
- Tilt the animal's head downwards at a slight angle.
- Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

- Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the prepared XCT-790 suspension.
- Withdraw the needle and return the animal to its cage.

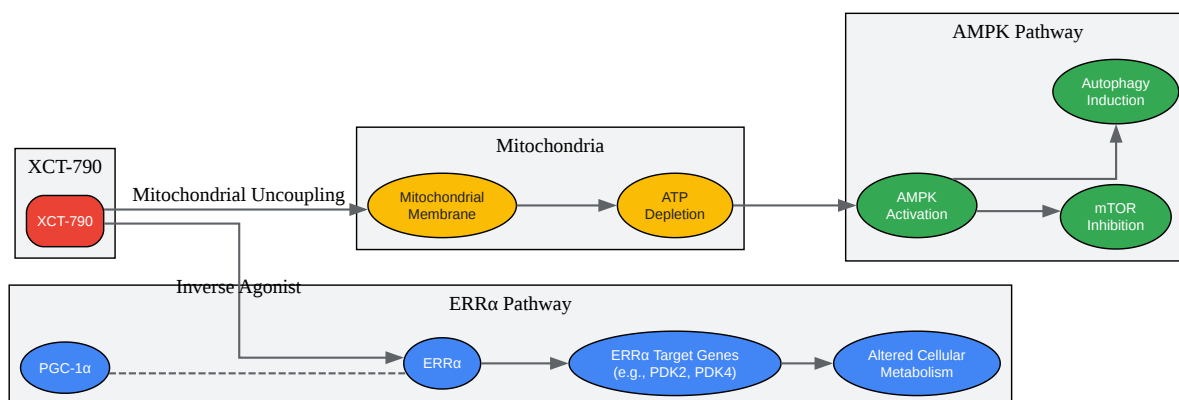
b) Intravenous (IV) Injection

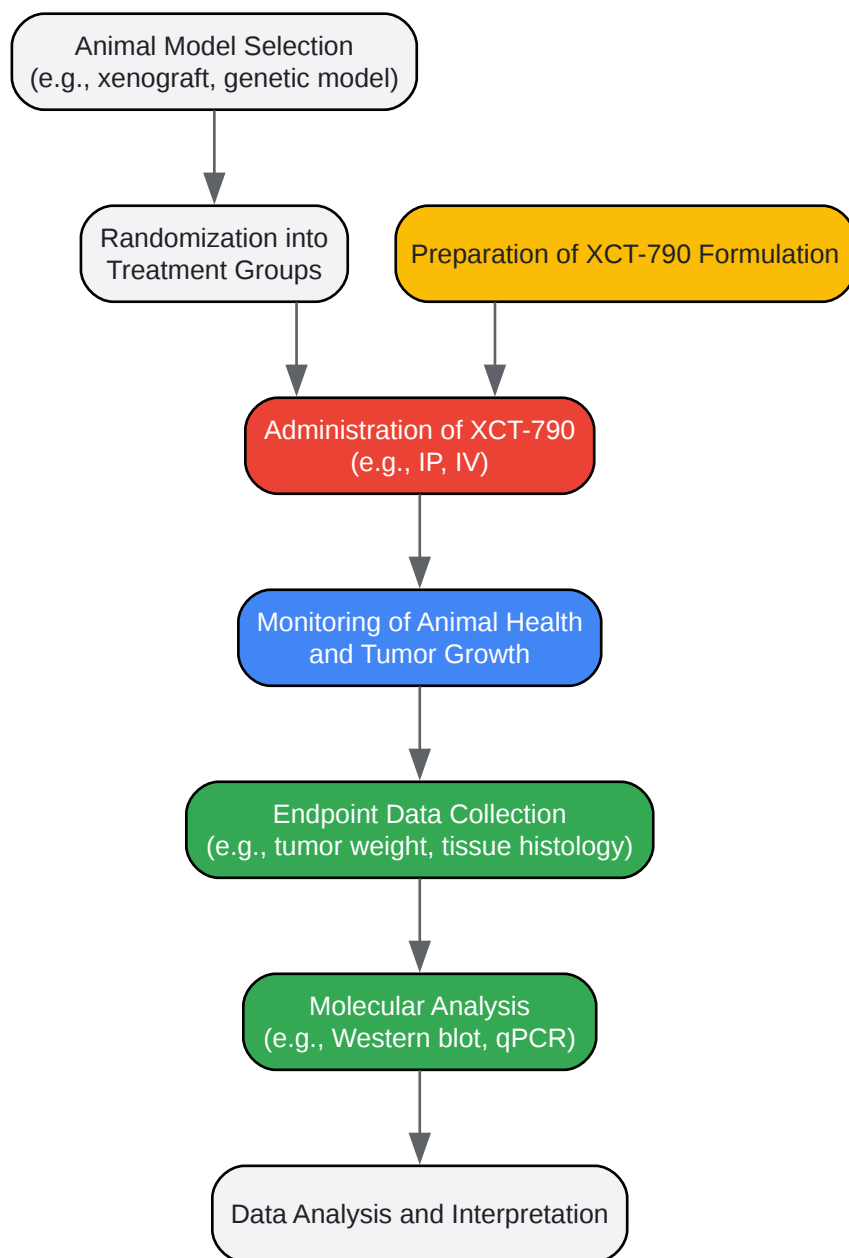
- Place the animal in a suitable restraint device. For mice, a tail vein injection is common.
- Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.
- Slowly inject the prepared XCT-790 solution.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Signaling Pathways and Experimental Workflows

1. XCT-790 Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by XCT-790.





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